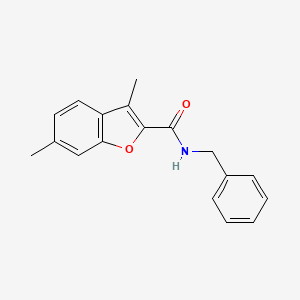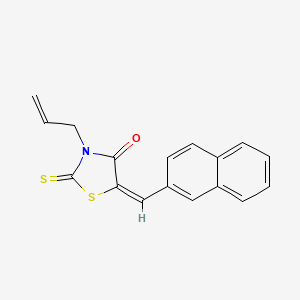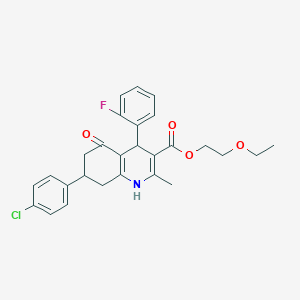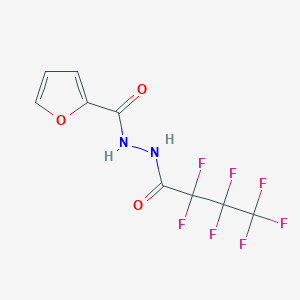
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes involved in the inflammatory and cancer pathways. In agriculture, it inhibits the growth of plants by interfering with the photosynthesis process. In biotechnology, it binds to proteins and DNA, causing changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are also dependent on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it inhibits the growth of plants, leading to decreased crop yield. In biotechnology, it can be used to study the binding interactions of proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate in lab experiments is its ability to inhibit specific enzymes and pathways, making it a useful tool for studying various biological processes. However, its use in agriculture as a pesticide and herbicide has raised concerns about its potential environmental impact and toxicity. Additionally, its high cost and limited availability may limit its use in certain experiments.
Orientations Futures
The potential applications of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are vast, and future research may focus on exploring its use in new areas such as drug delivery and gene therapy. Additionally, researchers may investigate its potential as a biomarker for various diseases and its ability to modulate the immune system. Further studies may also be conducted to evaluate its safety and environmental impact as a pesticide and herbicide.
Méthodes De Synthèse
The synthesis of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate involves the reaction between 5-nitroisophthalic acid and 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of various plant species. In biotechnology, it has been used as a fluorescent probe to study the binding interactions of proteins and DNA.
Propriétés
IUPAC Name |
3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-8(16)21-6-2-5-14-12(17)10-4-3-9(15(19)20)7-11(10)13(14)18/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYHJTCXAOOBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)


![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)

